molecular formula C7H4BrClN2O2S B13521253 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride

Cat. No.: B13521253
M. Wt: 295.54 g/mol
InChI Key: IADHSLJSZSGSCK-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that contains both bromine and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride typically involves the bromination of 1H-pyrrolo[3,2-b]pyridine followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, which provide versatility in chemical reactions. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of compounds .

Properties

Molecular Formula

C7H4BrClN2O2S

Molecular Weight

295.54 g/mol

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H4BrClN2O2S/c8-4-1-5-7(11-2-4)6(3-10-5)14(9,12)13/h1-3,10H

InChI Key

IADHSLJSZSGSCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2S(=O)(=O)Cl)Br

Origin of Product

United States

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